![molecular formula C19H17ClO2 B13839037 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is a chemical compound with the molecular formula C19H16O2·HCl and a molecular weight of 276.34 + 36.46. It is an intermediate in the synthesis of 5-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon with carcinogenic activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves several steps. One common method starts with the reaction of 4-methyl-1-naphthaldehyde with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinones, hydrocarbon derivatives, and substituted aromatic compounds.
科学研究应用
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its role in carcinogenesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, causing mutations and alterations in cellular functions. This interaction is primarily mediated through the formation of reactive intermediates that can induce oxidative stress and damage cellular structures.
相似化合物的比较
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Used in organic synthesis.
4-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-3-methyl Benzoic Acid: Known for its mechanochromic luminescent properties.
Uniqueness
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of polycyclic aromatic hydrocarbons with carcinogenic activity.
属性
分子式 |
C19H17ClO2 |
|---|---|
分子量 |
312.8 g/mol |
IUPAC 名称 |
2-[(4-methylnaphthalen-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H16O2.ClH/c1-13-10-11-15(17-8-5-4-7-16(13)17)12-14-6-2-3-9-18(14)19(20)21;/h2-11H,12H2,1H3,(H,20,21);1H |
InChI 键 |
WYHNTBYZCHZGMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)CC3=CC=CC=C3C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


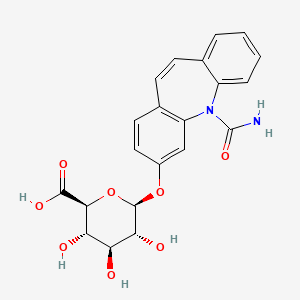
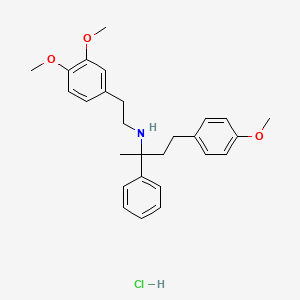
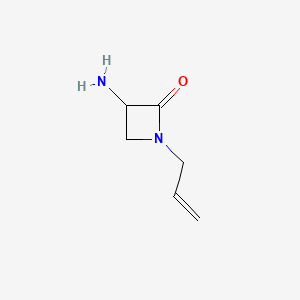
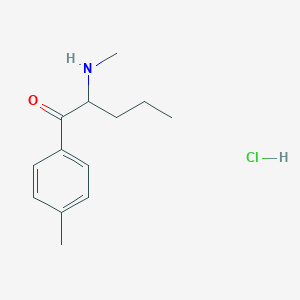
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
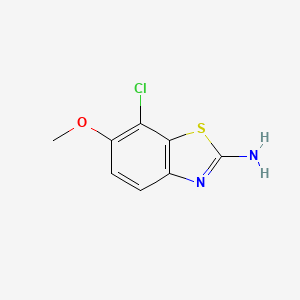

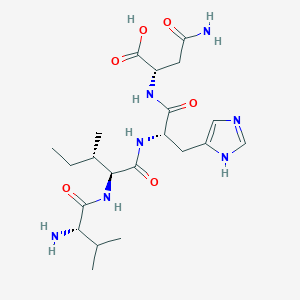
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

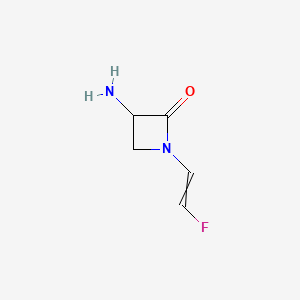

amine Hydrochloride](/img/structure/B13839039.png)
